
3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid
Overview
Description
The compound "3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid" is a structurally complex molecule that appears to be related to various amino acids and derivatives that have been studied for their biological activities and synthetic applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of related amino acid derivatives often involves multi-step reactions, including substitution, condensation, and reduction processes. For instance, the synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic acid, a key intermediate for Bestatin, was achieved with an overall yield of about 47.8% through a series of reactions starting from the reaction of nitromethane with benzyl bromide, followed by condensation with glyoxylic acid and subsequent hydrogenation . Similarly, the synthesis of 3-alkyl-4-aminobutanoic acids was performed using Michael addition of nitromethane to 2-alkenoic esters, catalytic hydrogenation, and acid hydrolysis . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate chlorophenyl and hydroxyethyl substituents.
Molecular Structure Analysis
The determination of molecular structure, including stereochemistry, is crucial for understanding the properties and potential biological activity of amino acid derivatives. For example, the X-ray structure determination of a new amino acid component of Bestatin revealed a (2S, 3R)-configuration, which was crucial for its activity as an inhibitor of certain peptidases . The stereochemistry of 3-(p-Chlorophenyl)-4-aminobutanoic acid was also determined, and its enantiomers were resolved, highlighting the importance of chirality in pharmacological activity . These studies underscore the necessity of characterizing the molecular structure of "3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid" to fully understand its potential applications.
Chemical Reactions Analysis
The chemical reactivity of amino acid derivatives is influenced by their functional groups and stereochemistry. The novel amino acid 2,4-diamino-3-methylbutanoic acid identified in root nodules from Lotus tenuis suggests that such compounds can participate in biological processes, potentially through interactions with enzymes or incorporation into larger biomolecules . The pharmacological activity of 3-(p-Chlorophenyl)-4-aminobutanoic acid enantiomers further demonstrates that the chemical structure of these molecules can significantly impact their biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and spectroscopic characteristics, are essential for their practical application and study. For instance, the crystallization and melting point data provided for the hydrobromide of a methyl ester derivative of an amino acid related to Bestatin are indicative of its purity and stability . These properties would need to be determined for "3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid" to facilitate its use in research and potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is a derivative of β-substituted γ-aminobutyric acid, which has shown high pharmacological activity. For example, similar compounds like Phenibut and Baclofen are used as nootropic agents and myorelaxants, respectively (Vasil'eva et al., 2016).
Pharmacological Potential
- Derivatives of aminobutyric acids, including compounds similar to 3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid, have been studied for their pharmacological potential. For instance, 3-(p-Chlorophenyl)-4-aminobutanoic acid and its enantiomers have been evaluated for their pharmacological activity, indicating potential therapeutic applications (Witczuk et al., 1980).
Chemical Properties and Synthesis Techniques
- Studies on the synthesis of related compounds, such as (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, demonstrate the technical feasibility of synthesizing similar complex molecules, potentially paving the way for novel applications (Crameri et al., 1997).
- Research on the synthesis and structure determination of related compounds, like Adda, shows the ongoing efforts in understanding and manipulating the structure of such molecules for scientific applications (Namikoshi et al., 1989).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which share some structural similarities, have been found to inhibit various enzymes and receptors, leading to their broad-spectrum biological activities .
Biochemical Pathways
For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that the compound could potentially interfere with amino acid metabolism and other related pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound could potentially exhibit a range of effects, such as antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
3-[[2-(2-chlorophenyl)-2-hydroxyethyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,7-12(17)18)15-8-11(16)9-5-3-4-6-10(9)14/h3-6,11,15-16H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUCKHPOVONJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NCC(C1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157268 | |
| Record name | Butanoic acid, 3-[[2-(2-chlorophenyl)-2-hydroxyethyl]amino]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid | |
CAS RN |
2172852-92-3 | |
| Record name | Butanoic acid, 3-[[2-(2-chlorophenyl)-2-hydroxyethyl]amino]-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2172852-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-[[2-(2-chlorophenyl)-2-hydroxyethyl]amino]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide](/img/structure/B3032451.png)
![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)

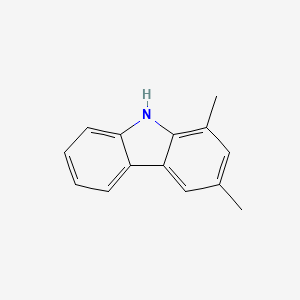
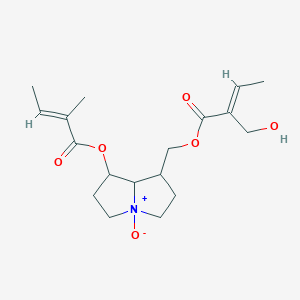
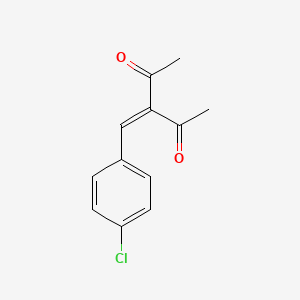
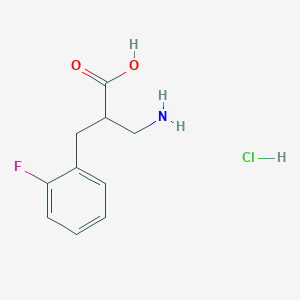
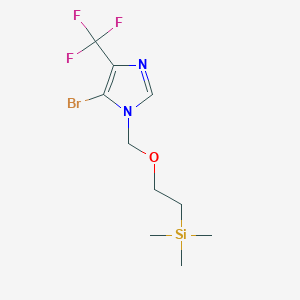

![3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one](/img/structure/B3032469.png)

![6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B3032471.png)
![Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate](/img/structure/B3032472.png)
![3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B3032473.png)